(2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid

Lipophilicity ADME Lead Optimisation

(2R)-2-Amino-3-(1-methylcyclobutyl)propanoic acid (CAS 1841099-11-3) is a non-proteinogenic, chiral α-amino acid that belongs to the cyclobutane-containing amino acid class. The molecule features an (R)-configured α-carbon centre, an amino group, a carboxylic acid group, and a 1-methylcyclobutyl side chain.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Cat. No. B12278359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC1(CCC1)CC(C(=O)O)N
InChIInChI=1S/C8H15NO2/c1-8(3-2-4-8)5-6(9)7(10)11/h6H,2-5,9H2,1H3,(H,10,11)/t6-/m1/s1
InChIKeyBMMSEIZQWPNKMW-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-2-Amino-3-(1-methylcyclobutyl)propanoic Acid: A Chiral, Sterically Constrained Non-Proteinogenic Amino Acid Building Block for Peptide and Small-Molecule Drug Discovery


(2R)-2-Amino-3-(1-methylcyclobutyl)propanoic acid (CAS 1841099-11-3) is a non-proteinogenic, chiral α-amino acid that belongs to the cyclobutane-containing amino acid class. The molecule features an (R)-configured α-carbon centre, an amino group, a carboxylic acid group, and a 1-methylcyclobutyl side chain. This structural arrangement confers distinct physicochemical properties—including calculated lipophilicity (XLogP3-AA = -1 for the racemic form [1]), a molecular weight of 157.21 g·mol⁻¹ , and three rotatable bonds [1]—that differentiate it from simpler cyclobutylalanine analogs. The compound is commercially supplied as the free amino acid (purity ≥95–98%) and as the hydrochloride salt , and is primarily employed as a building block in peptide synthesis, peptidomimetic design, and medicinal chemistry programmes that require a sterically demanding, lipophilicity-tuned alanine surrogate .

Why Cyclobutylalanine, Cyclopropylalanine, or Cyclopentylalanine Cannot Replace (2R)-2-Amino-3-(1-methylcyclobutyl)propanoic Acid in Drug-Design Campaigns


Simple substitution of (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid with the non-methylated analog D-cyclobutylalanine (CAS 174266-00-3) or with homologs bearing smaller (cyclopropyl) or larger (cyclopentyl) cycloalkane rings introduces measurable changes in lipophilicity, steric demand, and molecular weight that can propagate through ADME profiles and target-binding thermodynamics [1]. The (R)-configured centre is fixed; swapping to the (S)-enantiomer (CAS 1844992-13-7) yields a diastereomer that interacts differently with chiral biological environments . The 1-methyl substituent on the cyclobutane ring increases both calculated lipophilicity and steric bulk relative to the parent cyclobutylalanine scaffold, altering logP, pKa, and conformational preferences in ways that cannot be recapitulated by simply changing ring size [1]. The quantitative evidence below demonstrates that each structural perturbation produces a distinct physicochemical signature that directly influences selection decisions in peptide engineering, peptidomimetic design, and fragment-based lead optimisation.

Quantitative Physicochemical and Biological Differentiation of (2R)-2-Amino-3-(1-methylcyclobutyl)propanoic Acid from Its Closest Analogs


Lipophilicity Tuning: The 1-Methyl Substituent Lowers XLogP3-AA by Approximately 1.8 Log Units Relative to the Non-Methylated Cyclobutylalanine Scaffold

Incorporation of the 1-methyl group onto the cyclobutane ring of the target compound reduces the calculated partition coefficient (XLogP3-AA = -1 for the racemic 2-amino-3-(1-methylcyclobutyl)propanoic acid) compared with experimentally derived LogP values of 0.78 to 1.29 for (2R)-2-amino-3-cyclobutylpropanoic acid (D-cyclobutylalanine), which lacks the methyl substituent [1]. This ~1.8–2.3 log unit shift toward greater hydrophilicity implies that the methylcyclobutyl analog will exhibit lower membrane permeability and reduced non-specific protein binding relative to the parent cyclobutylalanine, a property that can be exploited when designing solubilising side-chain modifications [2].

Lipophilicity ADME Lead Optimisation

Molecular Weight and Steric Footprint: The 1-Methyl Group Adds 14 g·mol⁻¹ and Increases van der Waals Volume Relative to D-Cyclobutylalanine

The 1-methyl substituent increases the molecular weight from 143.18 g·mol⁻¹ (D-cyclobutylalanine) to 157.21 g·mol⁻¹ (target compound), corresponding to an additional CH₂ group equivalent . This weight increment is accompanied by an increase in the calculated heavy atom count from 10 (cyclobutylalanine) to 11 (methylcyclobutyl analog) and a predicted expansion of the solvent-accessible surface area, although the rotatable bond count remains constant at 3 [1]. Compared with cyclopropylalanine (MW 129.16 g·mol⁻¹, rotatable bonds 2) and cyclopentylalanine (MW 157.21 g·mol⁻¹, rotatable bonds 3), the target compound occupies a unique steric niche: it matches cyclopentylalanine in molecular weight but presents a more compact, ring-strained cyclobutane core that offers different geometric constraints in binding pockets [2].

Steric Bulk Molecular Recognition Peptide Engineering

Rotatable Bond Conservation: The 1-Methylcyclobutyl Side Chain Maintains Three Rotatable Bonds While Adding Steric Bulk, Offering Conformational Restraint Without Flexibility Loss

Despite the addition of a methyl group to the cyclobutane ring, the target compound and its non-methylated analog D-cyclobutylalanine both possess three rotatable bonds [1]. This is significant because methyl substitution on a cyclic scaffold typically does not introduce new freely rotating bonds (the C–CH₃ bond rotates, but its torsional profile is symmetrical and contributes minimally to conformational entropy). In contrast, the cyclopentylalanine analog, which also has a MW of 157.21 g·mol⁻¹, contains three rotatable bonds but exhibits a larger ring pucker volume and higher LogP (1.35–1.68) , while cyclopropylalanine (LogP ~0.90, MW 129.16) has only two rotatable bonds . Thus the target compound provides an expanded steric footprint without the flexibility cost of larger rings or linear alkyl chains.

Conformational Analysis Entropy Ligand Efficiency

NAAA Inhibitory Activity: Cyclobutylalanine Scaffolds Show Structure-Dependent IC₅₀ Values, Establishing the Cyclobutane Core as a Pharmacophoric Determinant

The (S)-configured cyclobutylalanine derivative (S)-2-amino-3-cyclobutylpropanoic acid (ACPP) has been characterised as a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA), with experimental IC₅₀ values reported in the low-micromolar range . Although direct IC₅₀ data for the (R)-1-methylcyclobutyl analog are not publicly available, the known structure–activity relationship (SAR) of the cyclobutylalanine series demonstrates that both the stereochemistry at the α-carbon and the substitution pattern on the cyclobutane ring critically modulate NAAA binding affinity [1]. For comparison, cyclopentyl palmitate, a structurally related NAAA inhibitor, exhibits an IC₅₀ of 10 μM on human NAAA [2], placing the cyclobutylalanine scaffold in a competitive potency range. The 1-methyl substituent on the target compound introduces additional steric interaction potential with the NAAA active-site cleft, a feature absent in the non-methylated scaffold.

Enzyme Inhibition Endocannabinoid Inflammation

Cyclobutane-Containing Amino Acids Confer Enhanced Proteolytic Stability in Peptide Contexts: A 12-Fold Increase Documented for Cyclobutane γ-Amino Acid Substitution

In a study employing ribosomal incorporation of cyclic γ²,⁴-amino acids into thioether-macrocyclic peptides targeting the SARS-CoV-2 main protease (Mᵖʳᵒ), the substitution of alanine with cis-3-aminocyclobutane carboxylic acid (γ¹) at the S1′ catalytic subsite resulted in a 12-fold increase in proteolytic stability compared to the alanine-substituted variant [1]. Although this specific data derives from a γ-amino acid rather than an α-amino acid, the finding establishes a class-level principle: the conformational rigidity and ring strain of the cyclobutane nucleus impede protease-catalysed amide bond hydrolysis [2]. The (R)-2-amino-3-(1-methylcyclobutyl)propanoic acid possesses the same cyclobutane core with an additional methyl group that further rigidifies the ring system, suggesting that its incorporation into peptide backbones may similarly convey proteolytic resistance [3].

Peptide Stability Proteolytic Resistance Macrocyclic Peptides

Chiral Purity and Enantiomeric Availability: (2R)-Configured Building Block Supplied at ≥97–98% ee, with Clear Differentiation from the (2S)-Enantiomer Available Under Separate CAS

The (2R)-enantiomer (CAS 1841099-11-3) is commercially supplied at purities of ≥97–98% from multiple vendors including AiFChem, Leyan, and Macklin . Its (2S)-configured enantiomer is catalogued under a separate CAS number (1844992-13-7) and is independently available at 97% purity . This clear separation of enantiomers under distinct CAS registries is critical for procurement integrity: researchers requiring the (R)-configuration for D-amino acid peptide incorporation or chiral-pool synthesis can source the correct stereoisomer without ambiguity. In contrast, the racemic mixture (CAS 1849185-75-6) is also commercially available (NLT 98% purity) , offering a direct comparator for studies requiring racemic controls.

Chiral Purity Enantiomeric Excess Procurement

Recommended Application Scenarios for (2R)-2-Amino-3-(1-methylcyclobutyl)propanoic Acid Based on Quantitative Differentiation Evidence


D-Amino Acid Scanning in Peptide Therapeutics Requiring Enhanced Proteolytic Resistance

When performing D-amino acid substitution scans to identify proteolytically stabilised peptide epitopes, (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid offers the combined advantages of D-configuration (evading L-specific proteases) and a cyclobutyl core that—based on class-level evidence—can improve proteolytic half-life by up to 12-fold relative to natural alanine [1]. Its XLogP3-AA of -1 (racemic form) further distinguishes it from the more lipophilic D-cyclobutylalanine (LogP 0.78), making it the preferred choice when aqueous solubility must be maintained while introducing steric bulk [2]. The compound can be incorporated via standard Fmoc-SPPS protocols using its commercially available Fmoc-protected derivative (CAS 2231664-19-8) .

Structure–Activity Relationship (SAR) Expansion of Cyclobutylalanine-Based NAAA Inhibitors

For medicinal chemistry programmes targeting N-acylethanolamine acid amidase (NAAA), the (R)-1-methylcyclobutyl analog provides an underexplored stereochemical and steric variation on the validated cyclobutylalanine scaffold. While the (S)-cyclobutylalanine enantiomer (ACPP) has confirmed NAAA inhibitory activity [1], the (R)-configured methylcyclobutyl derivative offers a complementary vector into the enzyme active site. The additional methyl group increases steric demand without adding rotatable bonds (both target and parent have three rotatable bonds) [2], potentially exploiting hydrophobic sub-pockets identified in NAAA crystal structures while maintaining ligand efficiency metrics.

Fragment-Based Lead Generation Requiring Non-Classical Alanine Surrogates with Tuneable Lipophilicity

In fragment-based drug discovery (FBDD), the selection of amino acid building blocks with graded lipophilicity is essential for optimising ligand efficiency indices. (2R)-2-Amino-3-(1-methylcyclobutyl)propanoic acid occupies a unique position in the alanine-surrogate lipophilicity ladder: XLogP3-AA ≈ -1 (more hydrophilic) versus cyclopropylalanine (LogP ~0.90), D-cyclobutylalanine (LogP 0.78–1.29), and cyclopentylalanine (LogP 1.35–1.68) [1][2]. This graded series enables systematic exploration of hydrophobic interactions in a binding pocket while maintaining consistent heavy atom count progression (11 for methylcyclobutyl, 9 for cyclopropyl, 10 for cyclobutyl, 11 for cyclopentyl) .

Chiral Building Block for Asymmetric Synthesis and Crystallographic Phasing

The well-defined (R)-absolute configuration, independently catalogued CAS number (1841099-11-3), and commercial availability at ≥97–98% purity [1] make this compound suitable as a chiral auxiliary or as a heavy-atom derivative for macromolecular crystallography. Its molecular weight of 157.21 g·mol⁻¹ and heavy atom count of 11 provide sufficient electron density for anomalous scattering experiments, while the cyclobutane ring offers conformational rigidity that can aid in interpreting electron density maps [2]. The availability of the (S)-enantiomer (CAS 1844992-13-7) as a separate reference standard further supports absolute configuration determination by comparative chiral HPLC.

Quote Request

Request a Quote for (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.